molecular formula C11H14N2O5S B14307982 N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide CAS No. 113269-89-9

N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide

Cat. No.: B14307982
CAS No.: 113269-89-9
M. Wt: 286.31 g/mol
InChI Key: NRAXUTFWRBXGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with an appropriate reagent to introduce the 3-oxobutanamide group.

    Reduction and Substitution: The nitro group is then reduced to an amine, followed by substitution reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfamoyl group, leading to different products.

    Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, providing a basis for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfamoyl groups play crucial roles in binding to these targets, influencing their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-3-oxobutanamide
  • N-(2-Sulfamoylphenyl)-3-oxobutanamide
  • N-(2-Methoxy-5-sulfamoylphenyl)-acetamide

Uniqueness

N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

113269-89-9

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H14N2O5S/c1-7(14)5-11(15)13-9-6-8(19(12,16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,13,15)(H2,12,16,17)

InChI Key

NRAXUTFWRBXGHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.